molecular formula C22H28N2O2 B1682728 Tebufenozide CAS No. 112410-23-8

Tebufenozide

Cat. No. B1682728
CAS RN: 112410-23-8
M. Wt: 352.5 g/mol
InChI Key: QYPNKSZPJQQLRK-UHFFFAOYSA-N
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Description

Tebufenozide is an insecticide that acts as a molting hormone . It is primarily used against caterpillar pests . It is an agonist of the ecdysone receptor that causes premature molting in larvae .


Synthesis Analysis

A number of methods have been developed to analyze specifically for tebufenozide in various crops and processed fractions. They depend on GLC or HPLC and have been validated .


Molecular Structure Analysis

Tebufenozide has a molecular formula of C22H28N2O2 . Its molecular weight is 352.470 Da . The molecular structure of PPARs, a group of nuclear receptors, resembles that of the nuclear hormone receptor ecdysone-induced protein 78C .


Chemical Reactions Analysis

Analytical methods for tebufenozide residues in apples, grapes, kiwifruit, apple juice, and wine have been developed. These methods depend on GLC or HPLC and have been validated .


Physical And Chemical Properties Analysis

Tebufenozide has a molar mass of 352.478 g·mol−1 . Its solubility in water is 0.83 mg/L .

Scientific Research Applications

Pest Control in Crops

Tebufenozide is used as an insect growth regulator (IGR) to control pests in crops . It’s considered promising for pest management programs due to its wide prey range and geographical distribution, resistance/tolerance to pesticides, voracious larval feeding capacity, and commercial availability .

Compatibility with Biological Control Agents

Studies have been conducted to evaluate the compatibility of Tebufenozide with biological control agents like Chrysoperla carnea . The results showed that Tebufenozide exhibited low toxicity on the developmental stages of egg, larvae, and adult of C. carnea, making it a valuable contribution to the development of integrated management programs .

Control of Harmful Insects

Tebufenozide has been used to reduce larval populations of the harmful insect Spodoptera littoralis . The study aimed to find new possibilities for joint pest treatments, investigating the compatibility of Tebufenozide with the predator C. carnea .

Effects on Non-Target Species

Research has been conducted to evaluate the lethal (direct) and sublethal (indirect) effects of Tebufenozide on non-target species like C. carnea . The results showed that Tebufenozide has low toxicity on the developmental stages of egg, larvae, and adult of C. carnea .

Use Against Lepidopteran Pests

Tebufenozide has been used in the management of lepidopteran pests like Choristoneura fumiferana . The study investigated the toxicity of topically-applied Tebufenozide to C. fumiferana pupae to determine if such a strategy could be feasible .

Effects on Adult Fitness

Research has been conducted to determine the effects of topical application of Tebufenozide on adult fitness of C. fumiferana . The results showed significant dose-dependent decreases in the likelihood of adult emergence, increases in the likelihood of pupal death or adult deformity at eclosion, and significant decreases in mean adult longevity .

Mechanism of Action

Target of Action

Tebufenozide is an insect growth regulator that primarily targets the ecdysone receptor (EcR) in insects . The EcR is a nuclear receptor that plays a crucial role in the molting process of insects . By binding to this receptor, tebufenozide mimics the action of the molting hormone 20-hydroxyecdysone .

Mode of Action

Tebufenozide acts as an agonist of the ecdysone receptor, causing premature and lethal molting in insects . It competes with ecdysteroids for EcR binding, thereby regulating insect growth . The compound binds at the subsite -1 to +1 of the EcR through various interactions . Notably, tebufenozide establishes a pi-pi interaction with the flipped sidechain of Trp107, enabling it to deeply penetrate into the S1 pocket, thereby obstructing substrate binding to the EcR .

Biochemical Pathways

Tebufenozide affects the biochemical pathways associated with insect molting and growth . By binding to the EcR, it disrupts the normal molting process, leading to premature and lethal molting . Proteomic analyses have shown that exposure to tebufenozide leads to increased production of certain proteins involved in apoptotic cell signaling, while the production of proteins involved in glycolysis and energy production is downregulated .

Pharmacokinetics

It is known that tebufenozide is a non-steroidal insect growth regulator that is extensively used to control pests . It is considered environmentally friendly due to its specificity for target insects .

Result of Action

The molecular and cellular effects of tebufenozide’s action include a decrease in the survival ability of certain cells and the induction of apoptosis . In time and concentration-dependent manners, tebufenozide has been shown to inhibit the survival of HeLa and Tn5B1-4 cells . Biochemical analyses within cells have revealed that tebufenozide-induced apoptosis in these cell lines is associated with a decrease in mitochondrial membrane potential and an increase in reactive oxygen species generation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tebufenozide . For instance, the concentration of tebufenozide in the environment can affect its toxicity effects on non-target species . At high concentrations, tebufenozide exposure has been shown to have significant negative effects on the hatching rate and molting frequency of certain species . Furthermore, the degradation of tebufenozide in the environment by microbes could lead to changes in microbial community composition and function, potentially altering ecosystem services .

Safety and Hazards

Tebufenozide is toxic to aquatic life with long-lasting effects . It may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child .

Future Directions

The use of plant-derived compounds, called allelochemicals, has seen a drastic re-emergence of interest . The ecotoxicoproteomic approach is a promising tool for measuring the cryptic effects of tebufenozide exposure .

properties

IUPAC Name

N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide
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InChI

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)
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InChI Key

QYPNKSZPJQQLRK-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C
Source PubChem
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Molecular Formula

C22H28N2O2
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DSSTOX Substance ID

DTXSID4034948
Record name Tebufenozide
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Molecular Weight

352.5 g/mol
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Physical Description

Off-white solid; [HSDB] Off-white powder; [MSDSonline]
Record name Tebufenozide
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Solubility

Slightly soluble in organic solvents, In water, 0.83 mg/l @ 25 °C
Record name TEBUFENOZIDE
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Density

1.03 (20 °C, pycrometer method)
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Vapor Pressure

0.00000002 [mmHg], 2.25X10-8 mm Hg @ 25 °C
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Product Name

Tebufenozide

Color/Form

Off-white powder

CAS RN

112410-23-8, 142583-69-5
Record name Tebufenozide
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Record name Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide
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Melting Point

191 °C
Record name TEBUFENOZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does tebufenozide exert its insecticidal effect?

A1: Tebufenozide mimics the action of 20-hydroxyecdysone (20E), a natural insect molting hormone. [, , , , , , ] It binds to ecdysone receptors in insects, leading to the premature initiation of molting processes. [, ] This disruption of the normal molting cycle ultimately results in insect death. [, , , ]

Q2: What are the visible effects of tebufenozide on insect larvae?

A2: Treated larvae often exhibit signs of premature molting, including a characteristic "double head capsule" appearance. [] This occurs because tebufenozide triggers the separation of the old cuticle from the epidermis (apolysis) before the new cuticle is fully formed. [, ]

Q3: Does tebufenozide impact insect development beyond molting?

A3: Yes, sublethal doses of tebufenozide have been shown to retard larval growth, delay pupation, decrease adult emergence, and reduce fecundity in various insect species. [, , , ]

Q4: Does tebufenozide affect the feeding behavior of insects?

A4: Studies have shown that tebufenozide can both inhibit and stimulate feeding behavior in different insect species and developmental stages, and the effect can be dose-dependent. [, ] For instance, exposure to tebufenozide-treated foliage can reduce feeding in obliquebanded leafroller larvae. [] Conversely, low doses of tebufenozide have been observed to stimulate feeding in pre-diapausing pine-tree lappet larvae. []

Q5: What is the molecular formula and weight of tebufenozide?

A5: Unfortunately, the provided research abstracts do not consistently specify the molecular formula and weight of tebufenozide. This information would typically be found in the full paper or supplementary information.

Q6: Is there spectroscopic data available for tebufenozide from these studies?

A6: The provided abstracts primarily focus on biological activity and do not include details on spectroscopic characterization of tebufenozide.

Q7: How does the application method influence tebufenozide's efficacy?

A7: The effectiveness of tebufenozide can be influenced by the method of application. For example, in codling moth control, ovicidal activity is significantly higher when eggs are laid directly on tebufenozide residue compared to topical application after egg laying. [, ]

Q8: How does tebufenozide behave in aquatic environments?

A8: Tebufenozide exhibits persistence in aquatic ecosystems. [] It tends to adsorb onto sediment and exhibits limited mobility in water columns. [] Factors like fluctuating environmental conditions and water pH can influence its dissipation rate in these environments. []

Q9: Does tebufenozide degrade in the environment, and what factors influence this?

A9: Yes, tebufenozide is subject to environmental degradation. [] Rainfall, sunlight exposure, and to a lesser extent, volatilization contribute to its breakdown. [] Adsorption to clay particles in soil can offer some protection against degradation. []

Q10: Are there any specific formulation strategies mentioned for tebufenozide?

A10: The research primarily focuses on evaluating tebufenozide's efficacy rather than delving into specific formulation strategies.

Q11: How does tebufenozide's toxicity vary across different insect species?

A11: Tebufenozide demonstrates varying levels of toxicity across different insect species. For instance, it is highly toxic to codling moth larvae [], but its effects on spruce budworm larvae are more nuanced, with toxicity levels depending on the larval instar and timing of exposure. [, ]

Q12: Does tebufenozide pose risks to non-target organisms?

A12: While considered a relatively selective insecticide, studies have shown that tebufenozide can impact non-target arthropods, particularly other Lepidoptera species. [, , ] Field studies indicate that tebufenozide application can reduce the richness and abundance of non-target macrolepidoptera. []

Q13: Has resistance to tebufenozide been observed in insect populations?

A13: Yes, resistance to tebufenozide has been documented in several insect species, including the beet armyworm (Spodoptera exigua), obliquebanded leafroller (Choristoneura rosaceana), and codling moth (Cydia pomonella). [, , , , ]

Q14: What are the potential mechanisms of resistance to tebufenozide?

A14: Several mechanisms may contribute to tebufenozide resistance, including:

  • Metabolic Resistance: Enhanced detoxification of tebufenozide by enzymes like mixed-function oxidases. [, , ]

Q15: Is there cross-resistance between tebufenozide and other insecticides?

A15: Cross-resistance between tebufenozide and other insecticides has been reported. For example, studies have shown cross-resistance between tebufenozide and:

  • Azinphos-methyl: In greenheaded leafroller. []
  • Methoxyfenozide: In beet armyworm. []
  • Abamectin: In beet armyworm and diamondback moth. [, ]
  • Other New Insecticides: Obliquebanded leafroller has shown some level of cross-resistance to various newer insecticides, including emamectin benzoate, fenoxycarb, and fipronil, even before their widespread use. []

Q16: How can the risk of tebufenozide resistance be minimized?

A16: Resistance management strategies for tebufenozide include:

  • Rotation with Insecticides with Different Modes of Action: Alternating tebufenozide with insecticides that have different target sites can help prevent the rapid selection of resistant individuals. []
  • Monitoring Susceptibility: Regularly assessing the susceptibility of pest populations to tebufenozide can help detect resistance early on, allowing for timely adjustments to management practices. [, ]

Q17: How is tebufenozide residue analyzed in environmental and food samples?

A17: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing tebufenozide residues in various matrices, including grapes, soil, and water. [, ] Extraction and cleanup procedures may vary depending on the specific sample type.

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